molecular formula C17H15ClF3NO3 B1456762 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester CAS No. 1311280-29-1

2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

Cat. No. B1456762
M. Wt: 373.8 g/mol
InChI Key: GKENSXABRQIBOY-UHFFFAOYSA-N
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Description

“2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine structure in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a trifluoromethyl group, a pyridine ring, and a phenoxy-propionic acid ethyl ester group. The trifluoromethyl group and the pyridine ring are key structural motifs in this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group and the pyridine ring can participate in a variety of chemical reactions . For example, the trifluoromethyl group can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known to enhance the biological activity and metabolic stability of various drugs . This compound could be used as an intermediate in the synthesis of drugs that require a trifluoromethyl-pyridine moiety, which is often found in molecules with therapeutic potential.

Agrochemical Development

In agriculture, such compounds are valuable for developing new pesticides. The unique physicochemical properties conferred by the fluorine atoms make them effective for pest control, potentially leading to more efficient crop protection strategies .

Material Science

The compound’s structural motif is beneficial in material science, particularly in the synthesis of advanced materials like metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis .

Environmental Science

In environmental science, the compound’s derivatives could be used to study the environmental impact of fluorinated organic chemicals, which are prevalent in various consumer products and industrial applications .

Biochemistry Research

In biochemistry, the compound could serve as a model to study the interaction of fluorinated molecules with biological systems. Understanding these interactions is crucial for drug design and the development of diagnostic agents .

Catalysis

The compound can also be used in catalysis, particularly in reactions that require a fluorinated pyridine structure to facilitate or stabilize the transition state of the reaction .

Safety And Hazards

As with any chemical compound, handling “2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester” requires appropriate safety measures. While specific safety data for this compound is not available, compounds with similar structures can pose hazards such as skin and eye irritation, and toxicity if ingested .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Future research may focus on developing new synthetic methods for introducing TFMP groups within the structures of other molecules, and investigating their wide-ranging potential applications .

properties

IUPAC Name

ethyl 2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO3/c1-3-24-16(23)10(2)25-13-6-4-11(5-7-13)14-8-12(17(19,20)21)9-15(18)22-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENSXABRQIBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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